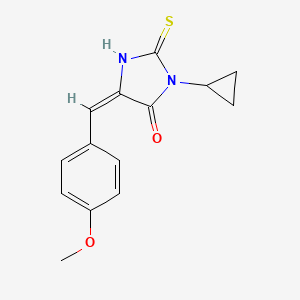![molecular formula C16H16N2O2S B5551145 5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)
5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including the compound , typically involves multi-step chemical processes. These processes may include the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to give carbodiimide, followed by subsequent reactions with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate to achieve high yields (Chen, Nie, & Ding, 2009). The efficiency and specificity of these synthetic routes allow for the precise modification of the thienopyrimidinone core, tailoring its physical and chemical properties for specific applications.
Molecular Structure Analysis
The molecular structure of thienopyrimidinones, including 5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, is characterized by X-ray diffraction techniques. These studies reveal the planar nature of the pyrimidine rings and the spatial arrangement of substituents, which significantly influence the compound's reactivity and interaction with biological targets. The detailed molecular geometry, including bond lengths and angles, provides insight into the electronic structure and potential reactivity of the compound (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Thienopyrimidinones undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions, depending on the functional groups present and reaction conditions. The presence of electron-donating or withdrawing groups on the thienopyrimidinone core affects its reactivity. These reactions are crucial for further modifying the compound, introducing new functional groups, or incorporating the molecule into larger, more complex structures (Zh., Bozorov, Ortikov, Bobakulov, Abdullayev, Yili, & Aisa, 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different solvents, its stability under various conditions, and its suitability for incorporation into pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties of thienopyrimidinones are influenced by the electronic nature of the thienopyrimidinone core and the substituents attached to it. These compounds typically exhibit a range of biological activities, including antimicrobial and anticancer properties, due to their ability to interact with biological molecules. The specific activities depend on the structure-activity relationship, which can be tailored through chemical synthesis (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
科学的研究の応用
Corrosion Inhibition
A study by Onyeachu et al. (2019) explored the corrosion inhibition properties of a pyrimidine-based compound, closely related to the one , for steel in aggressive brine solutions typical of oilfield environments. The compound showed significant corrosion inhibition efficiency, attributed to its adsorption on steel surfaces which reduces pitting corrosion. The research highlights the potential of such compounds in protecting oil and gas infrastructure from corrosion-induced failures (Onyeachu, Quraishi, Obot, & Haque, 2019).
Antimicrobial and Antifungal Applications
Jafar et al. (2017) synthesized derivatives containing the methoxyphenyl pyrimidin amine structure, showing promising antifungal effects against Aspergillus species. This suggests potential applications in developing new antifungal agents to combat fungal infections, highlighting the compound's significance in pharmaceutical research (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anticancer Research
Vlasov et al. (2018) reported on the synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, demonstrating higher antimicrobial activity against Staphylococcus aureus compared to streptomycin. This study indicates a broader interest in pyrimidinone derivatives for their potential in antimicrobial and possibly anticancer therapies, given the known overlap between compounds with antimicrobial activity and those with possible anticancer applications (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
Antiplatelet and Analgesic Agents
Bruno et al. (2004) synthesized new derivatives of 5H-[1]benzopyrano[4,3-d]pyrimidines, which showed significant antiplatelet and analgesic effects. These findings underscore the versatility of pyrimidine derivatives in medical research, particularly in developing treatments for conditions related to platelet aggregation and pain management (Bruno, Brullo, Schenone, Bondavalli, Ranise, Tognolini, Ballabeni, & Barocelli, 2004).
特性
IUPAC Name |
5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-8-18-10-17-15-14(16(18)19)13(9-21-15)11-4-6-12(20-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXIKRNAPJEFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)


![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)
![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)
![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

